molecular formula C7H12N4S2 B14570908 4-Amino-3-(methylsulfanyl)-6-(propan-2-yl)-1,2,4-triazine-5(4H)-thione CAS No. 61609-95-8

4-Amino-3-(methylsulfanyl)-6-(propan-2-yl)-1,2,4-triazine-5(4H)-thione

Cat. No.: B14570908
CAS No.: 61609-95-8
M. Wt: 216.3 g/mol
InChI Key: SSAFYFAPIKKLSO-UHFFFAOYSA-N
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Description

4-Amino-3-(methylsulfanyl)-6-(propan-2-yl)-1,2,4-triazine-5(4H)-thione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes an amino group, a methylsulfanyl group, and an isopropyl group attached to a triazine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(methylsulfanyl)-6-(propan-2-yl)-1,2,4-triazine-5(4H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with an appropriate aldehyde or ketone in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(methylsulfanyl)-6-(propan-2-yl)-1,2,4-triazine-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazine derivatives, and various substituted triazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-(methylsulfanyl)-6-(propan-2-yl)-1,2,4-triazine-5(4H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-(methylsulfanyl)-6-(propan-2-yl)-1,2,4-triazine-5(4H)-thione involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

    6-(Propan-2-yl)-1,2,4-triazine-5(4H)-thione: Lacks the amino and methylsulfanyl groups, affecting its biological activity and applications.

Uniqueness

4-Amino-3-(methylsulfanyl)-6-(propan-2-yl)-1,2,4-triazine-5(4H)-thione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can be tailored to specific needs by modifying its structure.

Properties

CAS No.

61609-95-8

Molecular Formula

C7H12N4S2

Molecular Weight

216.3 g/mol

IUPAC Name

4-amino-3-methylsulfanyl-6-propan-2-yl-1,2,4-triazine-5-thione

InChI

InChI=1S/C7H12N4S2/c1-4(2)5-6(12)11(8)7(13-3)10-9-5/h4H,8H2,1-3H3

InChI Key

SSAFYFAPIKKLSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(N(C1=S)N)SC

Origin of Product

United States

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